1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine
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Overview
Description
1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse applications in various fields, including agriculture, medicine, and materials science . This compound is characterized by its unique structure, which includes three phenyl groups attached to a triazine ring with an oxo group at the first position.
Preparation Methods
The synthesis of 1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms of cyanuric chloride are replaced by phenyl groups through the use of appropriate reagents . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an antitumor agent and in other therapeutic areas.
Industry: It is used in the production of polymer photostabilizers and other materials.
Mechanism of Action
The mechanism of action of 1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with DNA, leading to its potential antitumor effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with various biomolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine can be compared with other triazine derivatives such as:
2,4,6-triphenyl-1,3,5-triazine: Similar in structure but lacks the oxo group, which may affect its reactivity and applications.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Known for its biological activity, particularly in cancer treatment. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxido-3,5,6-triphenyl-1,2,4-triazin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-24-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21(23-24)18-14-8-3-9-15-18/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLFIGXHTUJLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([N+](=NC(=N2)C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90824838 |
Source
|
Record name | 1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90824838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745-28-8 |
Source
|
Record name | 1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90824838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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